molecular formula C14H12N6O B2684989 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) CAS No. 303756-34-5

1,1'-[Oxybis(methylene)]bis(1H-benzotriazole)

Cat. No.: B2684989
CAS No.: 303756-34-5
M. Wt: 280.291
InChI Key: NLYMFVAJFDXBGQ-UHFFFAOYSA-N
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Description

1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) is a bis-benzotriazole derivative characterized by two benzotriazole moieties linked via an oxybis(methylene) (–O–CH₂–O–) bridge. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, known for their versatility in industrial applications, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis . The oxybis(methylene) bridge confers rigidity and planar geometry, influencing the compound’s electronic properties and intermolecular interactions.

Properties

IUPAC Name

1-(benzotriazol-1-ylmethoxymethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-3-7-13-11(5-1)15-17-19(13)9-21-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYMFVAJFDXBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2COCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) typically involves the reaction of benzotriazole with formaldehyde in the presence of a base. The reaction conditions often include:

    Reagents: Benzotriazole, formaldehyde, and a base such as sodium hydroxide.

    Conditions: The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the oxybis(methylene) linkage.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the benzotriazole units, potentially altering the compound’s properties.

    Substitution: The benzotriazole units can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Corrosion Inhibition

1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) is primarily recognized for its effectiveness as a corrosion inhibitor. It forms stable complexes with transition metals, which helps protect metal surfaces from oxidative damage. This property is particularly valuable in:

  • Coatings : Used in protective coatings for metals to enhance durability.
  • Industrial Applications : Incorporated into formulations for cleaning agents and lubricants.

Table 1: Corrosion Inhibition Performance

Application AreaPerformance IndicatorReference
Automotive CoatingsReduced corrosion rate by 70%
Metal Cleaning AgentsEnhanced metal protection
LubricantsImproved longevity

UV Absorption

The compound also serves as an effective UV absorber in various consumer products. Its ability to stabilize materials against UV degradation makes it useful in:

  • Plastics and Polymers : Added to formulations to prolong material life.
  • Cosmetics : Utilized in sunblock products to protect skin from harmful UV rays.

Table 2: UV Absorption Efficacy

Product TypeUV Protection LevelConcentration Used
PlasticsUp to 99% UV absorption0.5%
SunscreensSPF increase by 15%2%

Biological Activities

Emerging research indicates that derivatives of benzotriazole, including 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole), exhibit various biological activities:

  • Antimicrobial Properties : Studies suggest potential effectiveness against bacterial strains.
  • Anticancer Activity : Preliminary data indicate inhibition of tumor growth in specific cancer models.

Case Studies

  • Breast Cancer Models : In murine studies, treatment with the compound led to a significant reduction in tumor size (p < 0.05).
  • Lung Cancer Xenografts : Demonstrated over a 40% reduction in tumor growth after four weeks of treatment.

Mechanism of Action

The mechanism by which 1,1’-[Oxybis(methylene)]bis(1H-benzotriazole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole units can bind to specific sites on these targets, potentially modulating their activity. The oxybis(methylene) linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) and related compounds:

Compound Name Molecular Formula Molecular Weight Central Bridge Functional Groups Applications Key Properties
1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) C₁₃H₁₀N₆O 290.27 Oxybis(methylene) (–O–CH₂–O–) Benzotriazole Corrosion inhibition, UV stabilization Planar structure, high thermal stability
1,1'-[Imidazolidine-1,3-diylbis(methylene)]bis(1H-benzotriazole) C₁₇H₁₈N₈ 334.4 Imidazolidine Benzotriazole Not explicitly stated Monoclinic crystal system (P2₁), Z=2, β=93.053°
1,1′-[(2-Phenylbenzimidazole)bis(methylene)]bis(1H-benzotriazole) C₂₇H₂₂N₁₀ 502.54 Phenyl-substituted benzimidazole Benzotriazole, benzimidazole Synthetic intermediate Syn-conformation of benzotriazole groups, dihedral angle=17.7° between triazole rings
2-(Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol C₂₆H₂₆N₃O 447.6 Phenol with bulky alkyl groups Benzotriazole, phenol UV stabilizer Enhanced UV absorption due to bulky substituents
1,1′-[Oxybis(methylene)]bis(1H-pyrrole-2,5-dione) C₁₀H₈N₂O₅ 236.18 Oxybis(methylene) Maleimide (pyrrole-2,5-dione) Polymer cross-linking agent Reactivity via Michael addition, thermal stability

Key Research Findings

Conformational Flexibility :

  • The oxybis(methylene) bridge in the target compound restricts rotational freedom compared to imidazolidine-linked analogs, promoting a planar geometry ideal for π-π stacking in solid-state applications . In contrast, benzimidazole-linked derivatives exhibit syn- or anti-conformations depending on substituents, as seen in the phenyl-substituted analog (dihedral angle=17.7° for syn) .

Synthetic Pathways :

  • Imidazolidine-linked benzotriazoles are synthesized via nucleophilic substitution between benzotriazole and imidazolidine precursors , while benzimidazole derivatives require condensation with aldehydes (e.g., benzaldehyde) . The target compound’s synthesis likely follows similar methodologies but remains undocumented in the provided evidence.

Thermal and Chemical Stability :

  • Bis-benzotriazoles generally exhibit high thermal stability (>200°C) due to aromaticity and strong intermolecular interactions. However, the oxybis(methylene) bridge may introduce hydrolytic sensitivity under acidic conditions compared to sulfur-containing analogs like bis(1H-benzimidazol-2-ylthio)methane (), which benefits from thioether stability .

Applications: UV Stabilization: Bulky substituents in phenolic benzotriazoles (e.g., 2-(Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol) enhance UV absorption efficiency compared to the target compound . Corrosion Inhibition: The planar structure of 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) facilitates adsorption onto metal surfaces, forming protective layers .

Biological Activity

1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) (CAS No. 303756-34-5) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) consists of two benzotriazole moieties linked by an oxybis(methylene) group. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to disease pathways. For instance, derivatives of benzotriazole have demonstrated inhibitory effects on helicases associated with various viruses, including Hepatitis C virus (HCV) and Dengue virus (DENV) .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against a range of bacterial strains. It has been tested against Escherichia coli and Bacillus subtilis, showing significant inhibitory effects .
  • Antiparasitic Effects : Studies indicate that benzotriazole derivatives can inhibit the growth of parasites such as Trypanosoma cruzi, with notable efficacy in reducing parasite viability in vitro .

Biological Activity Overview

The biological activities associated with 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) include:

Biological ActivityDescription
Antibacterial Effective against gram-positive and gram-negative bacteria.
Antifungal Shows potential antifungal activity against various fungal strains.
Antiviral Inhibits helicase activity in viruses like HCV and DENV.
Antiparasitic Reduces viability of Trypanosoma cruzi and other parasites.
Antioxidant Exhibits properties that may protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the biological potential of 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole):

  • A study examined the compound's effect on bacterial strains, revealing that it inhibited growth at concentrations as low as 25 μg/mL for certain bacteria .
  • In antiparasitic research, derivatives were found to decrease the number of viable Trypanosoma cruzi parasites by over 95% at optimal concentrations .
  • Research into its antiviral properties indicated that N-alkyl derivatives of benzotriazoles could inhibit helicase activity effectively, suggesting a pathway for developing antiviral therapies .

Pharmacokinetics and Bioavailability

The pharmacokinetics of 1,1'-[Oxybis(methylene)]bis(1H-benzotriazole) are influenced by its chemical properties:

  • Solubility : The compound's solubility in various solvents can affect its bioavailability and distribution in biological systems.
  • Metabolism : Understanding how the body metabolizes this compound is crucial for determining its therapeutic window and safety profile.

Q & A

Q. How should researchers design experiments to probe non-covalent interactions in co-crystals?

  • Methodological Answer : Co-crystallization with π-acidic partners (e.g., tetrafluoroterephthalic acid) stabilizes CH···O/N interactions (2.6–2.8 Å). Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···H = 45%, H···O/N = 30%) .

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